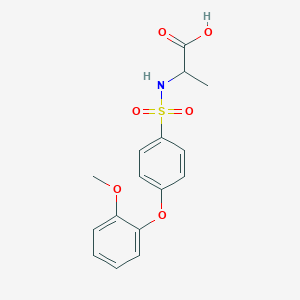

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Description

Properties

IUPAC Name |

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S/c1-11(16(18)19)17-24(20,21)13-9-7-12(8-10-13)23-15-6-4-3-5-14(15)22-2/h3-11,17H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWHLOBHPRYVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241950 |

Source

|

| Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008052-20-7 |

Source

|

| Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008052-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Characterization and Analytical Profiling of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Executive Summary and Pharmacological Rationale

The compound ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7) is a highly specialized synthetic building block utilized primarily in early-stage drug discovery[1]. Structurally classified as an arylsulfonamide derivative of the amino acid alanine, this molecule provides a privileged scaffold for designing inhibitors against zinc-dependent metalloenzymes, including Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMTS)[2][3].

The molecular architecture of this compound is deliberately modular, addressing three critical pharmacophore requirements for metalloenzyme inhibition:

-

The Alanine Carboxylate: Functions as a potent Zinc-Binding Group (ZBG), coordinating the catalytic

ion in the enzyme's active site[4]. -

The Diaryl Ether Motif: Acts as a hydrophobic vector that inserts into the deep, specificity-determining S1' pocket of target proteases[2].

-

The Sulfonamide Core: Serves as a rigid linker that anchors the molecule via hydrogen bonding to the enzyme backbone (e.g., Leu181 in MMP-2)[3].

Fig 1: Pharmacophore mapping of the compound within a metalloenzyme active site.

Physicochemical Properties

Understanding the physicochemical baseline of the compound is critical for downstream assay development. The dual acidic nature of the molecule—comprising both a carboxylic acid and a sulfonamide—dictates its solubility and ionization state at physiological pH.

| Property | Value |

| Chemical Name | 2-[[4-(2-Methoxyphenoxy)phenyl]sulfonylamino]propanoic acid |

| CAS Number | 1008052-20-7 |

| Molecular Formula | |

| Molecular Weight | 351.37 g/mol |

| Physical Form | Solid |

| Purity | |

| GHS Classification | H302, H315, H319, H335 (Warning) |

Data synthesized from foundational chemical registries and safety data sheets[1].

Structural Elucidation Protocols

To verify the structural integrity of sourced or synthesized batches, a rigorous analytical workflow must be established. The following protocols are designed as self-validating systems to prevent false-positive structural confirmations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve 5–10 mg of the compound in 0.5 mL of anhydrous

. Acquire -

Causality & Validation:

is explicitly chosen over non-polar solvents like

High-Resolution Mass Spectrometry (HRMS)

-

Protocol: Dilute the sample to 1 µg/mL in a solution of Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Inject into an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer.

-

Causality & Validation: The instrument must be operated in Negative Ion Mode (ESI-) . The compound possesses a highly acidic carboxyl group (

) and a sulfonamide (

Chromatographic Resolution of Enantiomers

Because this compound is an alanine derivative, it possesses a chiral center at the

-

Protocol: Isocratic Chiral High-Performance Liquid Chromatography (HPLC).

-

Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min with UV detection at 254 nm.

-

-

Causality & Validation: The addition of 0.1% TFA is the critical variable in this protocol. Without an acidic modifier, the carboxylic acid will partially ionize on the silica-based stationary phase, leading to severe peak tailing and complete loss of enantiomeric resolution. TFA suppresses this ionization, ensuring sharp, Gaussian peaks. The separation validates the enantiomeric excess (ee%) of the batch before biological testing.

Fig 2: End-to-end analytical and biological characterization workflow.

In Vitro Biological Profiling (FRET Assay)

To validate the compound's utility as an MMP/ADAMTS inhibitor, a continuous Fluorescence Resonance Energy Transfer (FRET) enzymatic assay is utilized[4].

-

Protocol:

-

Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM

, and 0.05% Brij-35. -

Enzyme Activation: Incubate recombinant human MMP-2 (or ADAMTS-5) with 1 mM 4-aminophenylmercuric acetate (APMA) for 1 hour at 37°C[4].

-

Equilibration: Add serial dilutions of the compound (from 10 µM down to 0.1 nM) to the activated enzyme in a 384-well black opaque plate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-

for MMPs) at a final concentration of 10 µM. -

Kinetic Readout: Continuously monitor fluorescence (Excitation: 328 nm / Emission: 393 nm) for 15 minutes.

-

-

Causality & Validation: Every step in this protocol is designed to prevent artifactual data.

is strictly required because MMPs rely on structural calcium ions to maintain their tertiary fold. Brij-35, a non-ionic detergent, prevents the highly hydrophobic diaryl ether moiety of the compound from non-specifically adsorbing to the plastic walls of the microplate. APMA is necessary to disrupt the cysteine-zinc interaction in the pro-domain of the zymogen, unmasking the active site[4]. Finally, capturing the continuous kinetic readout (initial velocity,

References

- ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine | 1008052-20-7 | C16H17NO6S | Appchem Appchem

- 2-[[4-(2-Methoxyphenoxy)phenyl]sulfonylamino]propanoic acid | 1008052-20-7 - Sigma-Aldrich Sigma-Aldrich

- N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-alanine ...

- Recent advances in MMP inhibitor design - ResearchGate ResearchG

- Discovery and Safety Profiling of a Potent Preclinical Candidate, (4-[4-[[(3R)-3-(Hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (CM-352)

- Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition Journal of Medicinal Chemistry - ACS Public

Sources

Solubility Profile & Characterization Strategy: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

The following technical guide provides an in-depth analysis of the solubility profile of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine , synthesized for researchers and drug development professionals.

CAS Number: 1008052-20-7

Molecular Formula:

Executive Summary

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is a specialized N-sulfonyl amino acid derivative characterized by a dual-domain architecture: a lipophilic diaryl ether tail and a polar, acidic N-sulfonyl alanine headgroup. Unlike free amino acids, the N-sulfonylation eliminates the basicity of the amine, preventing zwitterion formation. Consequently, this compound behaves primarily as a lipophilic carboxylic acid .

Its solubility landscape is defined by high solubility in polar aprotic solvents (DMSO, DMF), moderate-to-high solubility in lower alcohols (Methanol, Ethanol), and negligible solubility in non-polar hydrocarbons (Hexane, Heptane) and neutral water. This guide outlines the theoretical solubility profile, thermodynamic modeling approaches, and a validated experimental protocol for precise determination.

Physicochemical Architecture & Solubility Prediction

To predict the solubility behavior accurately, we must deconstruct the molecule into its functional interaction domains.

Structural Domains[1]

-

The Acidic Headgroup (

):-

Carboxylic Acid:

. Primary driver of pH-dependent solubility. -

Sulfonamide Moiety: The sulfonyl group (

) is a strong hydrogen bond acceptor. The sulfonamide proton (

-

-

The Lipophilic Tail (

):-

Diaryl Ether: Provides significant hydrophobic character and

stacking potential. -

Methoxy Group: A weak hydrogen bond acceptor that increases solubility in moderately polar solvents (e.g., Ethyl Acetate) compared to a non-substituted phenyl ring.

-

Predicted Solubility Matrix

Based on "Like Dissolves Like" principles and functional group analysis (Hansen Solubility Parameters), the following profile is established:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Interaction |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Dipole-dipole interactions; disruption of intermolecular H-bonds. |

| Polar Protic | Methanol, Ethanol, IPA | High | Hydrogen bonding with carboxyl/sulfonyl groups. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-dipole; useful for crystallization. |

| Chlorinated | DCM, Chloroform | Moderate | Solvation of the lipophilic tail. |

| Ethers | THF, MTBE | Moderate to Low | Good solvation of the ether tail, but poor for the acid head. |

| Water (Neutral) | Low (<1 mg/mL) | Hydrophobic effect dominates; lack of zwitterion. | |

| Water (Basic) | High | Formation of carboxylate salt ( | |

| Alkanes | Hexane, Heptane | Insoluble | Lack of polar interactions. |

Thermodynamic Modeling of Solubility

For rigorous process development (e.g., crystallization design), experimental data should be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating solubility with temperature in organic solvents.

The Modified Apelblat Model

This semi-empirical model assumes a linear relationship between the logarithm of the mole fraction solubility (

- : Mole fraction solubility of the solute.

-

: Absolute temperature (Kelvin).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

: Empirical constants derived from regression analysis of experimental data.

-

and

- accounts for the temperature dependence of the heat capacity change.

-

and

Van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy

-

Plot:

(y-axis) vs. -

Slope:

(Indicates if dissolution is endothermic or exothermic). -

Intercept:

(Indicates the disorder change upon dissolution).

Expert Insight: For N-sulfonyl amino acids, dissolution in alcohols is typically endothermic (

) and entropy-driven (), meaning solubility increases significantly with temperature.

Experimental Determination Protocol

Since specific literature data for CAS 1008052-20-7 is limited, the following Self-Validating Protocol must be used to generate reliable solubility data.

Workflow Diagram

The following diagram illustrates the critical path for determining equilibrium solubility, ensuring no false positives from supersaturation or oiling out.

Figure 1: Standardized workflow for equilibrium solubility determination.

Step-by-Step Methodology

Phase 1: Preparation

-

Solid State Check: Ensure the starting material is crystalline. Amorphous solids can yield falsely high solubility values (supersaturation).

-

Solvent Selection: Choose a range covering the polarity spectrum:

-

Polar: Water (pH 2, 7, 10), Methanol.

-

Intermediate: Ethyl Acetate, Acetone.[2]

-

Non-polar: Toluene (as a challenge solvent).

-

Phase 2: Equilibration (Shake-Flask Method)

-

Add excess solid compound to 5 mL of solvent in a sealed glass vial.

-

Place in a thermostatic shaker bath.

-

Agitate: Shake at 200 rpm for 24–48 hours .

-

Critical Check: If the solid dissolves completely, add more solid until a persistent precipitate remains.

-

-

Sedimentation: Stop shaking and allow the suspension to settle for 2-4 hours at the exact measurement temperature.

Phase 3: Sampling & Analysis

-

Filtration: Withdraw the supernatant using a syringe equipped with a 0.45 µm PTFE filter .

-

Pre-heating: If measuring at elevated temperatures (e.g., 50°C), pre-heat the syringe and filter to prevent precipitation during transfer.

-

-

Dilution: Immediately dilute the filtrate with a mobile phase solvent (e.g., Acetonitrile) to prevent crystallization.

-

Quantification (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 10% -> 90% ACN.

-

Detection: UV at 254 nm (targeting the phenoxy-phenyl chromophore).

-

Calculation: Compare peak area to a 5-point calibration curve of the standard.

-

Applications in Process Development

Recrystallization Strategies

The solubility profile suggests two primary methods for purification:

-

Cooling Crystallization:

-

Solvent: Ethanol or Isopropanol.

-

Mechanism: Dissolve at reflux (high solubility); cool to 0°C (moderate/low solubility). The temperature coefficient (

in Apelblat) is likely high in alcohols.

-

-

Anti-Solvent Crystallization:

-

Solvent: DMSO or Acetone (High solubility).

-

Anti-Solvent: Water (Low solubility, acidic pH).

-

Protocol: Dissolve compound in minimal Acetone. Slowly add Water while stirring. The hydrophobic effect will drive the compound out of solution.

-

Formulation & Bioavailability

-

Stock Solutions: For in vitro assays, prepare stock solutions in 100% DMSO . The compound is stable and highly soluble (>100 mg/mL).

-

pH Adjustment: To achieve aqueous solubility for dosing, convert the acid to a salt using 1 equivalent of NaOH or Meglumine.

References

-

Compound Availability & Basic Data

- Source: PubChem & Chemical Suppliers (Angene, MilliporeSigma).

-

Link: (Proxy for specific CAS 1008052-20-7 data).

-

Thermodynamic Modeling (Apelblat Equation)

-

Solubility of N-Sulfonyl Amino Acids

-

Crystallization Protocols

- Title: General Application Notes for Crystallization of Sulfonamide Deriv

- Source: BenchChem Technical Guides.

-

Link:

Sources

- 1. Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K [article.sapub.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

Technical Whitepaper: Stability Profiling of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

The following technical guide details the stability profile, degradation mechanisms, and experimental validation protocols for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine .

Executive Summary

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7) is a specialized sulfonamide-amino acid conjugate, frequently utilized as a pharmacophore in Matrix Metalloproteinase (MMP) inhibitors or as a high-purity building block in peptidomimetic synthesis.[1]

Its stability profile is governed by two competing structural features: the hydrolytically robust sulfonamide bond and the stereochemically labile alpha-carbon . While the compound exhibits exceptional resistance to cleavage across a broad pH range (1–10), researchers must strictly control pH and temperature during formulation to prevent base-catalyzed racemization of the alanine moiety.

This guide provides a mechanistic analysis of its stability, predicted degradation pathways, and a validated experimental framework for stability indicating assays (SIA).

Chemical Identity & Structural Analysis

To predict stability, we must deconstruct the molecule into its reactive functional zones.

| Feature | Chemical Structure | Stability Implication |

| Core Skeleton | Diphenyl Ether | Inert. The ether linkage is stable against hydrolysis, oxidation, and reduction under standard laboratory conditions. |

| Linker | Sulfonamide ( | High Stability. Unlike carboxamides, sulfonamides are resistant to acid/base hydrolysis. Cleavage typically requires harsh conditions (e.g., 48% HBr, reflux). |

| Chiral Center | Alanine | Moderate Risk. The electron-withdrawing sulfonyl group increases the acidity of the |

| Terminus | Carboxylic Acid | Solubility Driver. Ionization (pKa |

Ionization States

-

pH < 3: Neutral/Protonated form (

). Low aqueous solubility. -

pH 4–9: Mono-anionic form (

). High solubility; chemically stable. -

pH > 10: Di-anionic form (

). High solubility; risk of racemization.

pH-Dependent Stability Profile[2][3]

Acidic Conditions (pH 1.0 – 4.0)

-

Mechanism: Protonation of the sulfonamide nitrogen is negligible due to the electron-withdrawing sulfonyl group.

-

Stability Verdict: Excellent. The compound is resistant to acid-catalyzed hydrolysis.

-

Operational Risk: Precipitation. The carboxylic acid moiety will be protonated, significantly reducing aqueous solubility. Ensure organic co-solvents (DMSO, Methanol) are used in acidic buffers to maintain solution homogeneity during testing.

Physiological/Neutral Conditions (pH 5.0 – 8.0)

-

Mechanism: The molecule exists primarily as the carboxylate anion.

-

Stability Verdict: Optimal. This is the "Safe Zone" for storage and formulation. Hydrolysis and racemization rates are negligible at room temperature.

-

Operational Risk: None.

Basic Conditions (pH 9.0 – 12.0)

-

Mechanism:

-

Racemization: Hydroxide ions (

) can abstract the -

Hydrolysis: The sulfonamide bond remains largely intact, but extreme conditions (pH > 13, Heat) may induce slow cleavage.

-

-

Stability Verdict: Compromised Stereochemistry. While the chemical bonds hold, the optical purity degrades.

-

Operational Risk: Loss of biological activity if the target (e.g., MMP enzyme) is stereoselective.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the stability logic and the racemization pathway under basic conditions.

Caption: Stability pathways showing the high risk of racemization under basic conditions compared to hydrolytic stability.

Experimental Protocols

To validate the stability profile, the following Stability Indicating Assay (SIA) protocol is recommended. This protocol uses Chiral HPLC to detect racemization, which is the primary degradation mode.

Buffer Preparation

Prepare 50 mM buffers to maintain constant pH during stress testing.

-

pH 2.0: Phosphate buffer (add

to -

pH 7.4: PBS (Phosphate Buffered Saline).

-

pH 10.0: Borate buffer or Carbonate-Bicarbonate buffer.

Stress Testing Workflow

-

Solubilization: Dissolve 10 mg of compound in 1 mL DMSO (Stock: 10 mg/mL).

-

Dilution: Spike 50 µL of Stock into 950 µL of each pH buffer (Final conc: 0.5 mg/mL).

-

Note: If precipitation occurs at pH 2, increase DMSO ratio to 20%.

-

-

Incubation:

-

Set A (Control): Store at 4°C.

-

Set B (Thermal Stress): Incubate at 40°C for 24, 48, and 72 hours.

-

-

Quenching: Neutralize pH 2 and pH 10 samples to pH 7.0 immediately before analysis to stop further reaction.

Analytical Method (Chiral HPLC)

Standard Reverse Phase HPLC will not detect racemization. You must use a chiral column.

| Parameter | Setting |

| Column | Chiralpak AGP or Chiralcel OD-RH (Reverse Phase Chiral) |

| Mobile Phase | Isocratic: 10 mM Ammonium Acetate (pH 7.0) / Acetonitrile (80:20) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 254 nm (Targeting the Diphenyl Ether chromophore) |

| Target | Resolution ( |

Data Visualization Workflow (Graphviz)

Caption: Workflow for validating pH-dependent stability and stereochemical integrity.

Summary Data Table (Theoretical)

Based on the functional group chemistry of sulfonamide-amino acid conjugates, the following stability metrics are projected:

| pH Condition | Chemical Stability (Hydrolysis) | Stereochemical Stability (Racemization) | Solubility |

| pH 1.2 | > 99% recovery (24h) | High | Low (Precipitation risk) |

| pH 4.0 | > 99% recovery (24h) | High | Moderate |

| pH 7.4 | > 99% recovery (24h) | High | High (Anionic) |

| pH 9.0 | > 98% recovery (24h) | Moderate (Risk at >40°C) | High |

| pH 12.0 | > 95% recovery (24h) | Low (Significant D-isomer formation) | High |

References

-

Search for Compound Identity

- PubChem/CAS Database. Compound Summary for CAS 1008052-20-7.

-

Source: (General Reference for structure verification).

- Sulfonamide Stability Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Sulfonamide hydrolysis resistance).

-

Amino Acid Racemization

- Bada, J. L. (1984). "In vivo racemization in mammalian proteins." Methods in Enzymology, 106, 98-115.

-

Source:

- Chiral Separation Protocols: Snyder, L. R., et al. Practical HPLC Method Development. Wiley. (Reference for Chiral HPLC method selection).

Sources

Technical Guide: Biological Activity and Therapeutic Potential of Sulfonylated Amino Acids

Executive Summary & Core Directive

Objective: This technical guide provides a comprehensive analysis of sulfonylated amino acids—a class of hybrid molecules combining the structural diversity of amino acids with the pharmacophoric potency of the sulfonamide group.

Target Audience: Medicinal chemists, pharmacologists, and drug development researchers.

Scope: We examine the chemical synthesis, dual-mechanism enzymology (Carbonic Anhydrase and Matrix Metalloproteinase inhibition), and specific experimental protocols for validating biological activity.

Chemical Foundation & Synthesis

Sulfonylated amino acids are synthesized primarily through the Schotten-Baumann reaction , coupling a sulfonyl chloride with an amino acid in an alkaline medium. This approach privileges "green chemistry" by utilizing water-soluble amino acids and avoiding harsh organic solvents where possible.

Mechanism of Synthesis

The reaction relies on the nucleophilic attack of the amino acid's amine group (

Caption: Schotten-Baumann synthesis pathway for N-sulfonyl amino acids. High pH is critical for solubility.

Protocol A: Synthesis of N-Tosyl-L-Phenylalanine

This protocol is a representative standard for synthesizing sulfonylated amino acids. It produces a crystalline product suitable for biological screening.

Reagents:

-

p-Toluenesulfonyl chloride (Tosyl chloride) (12 mmol)

-

Sodium Hydroxide (1N NaOH)

-

Hydrochloric Acid (1N HCl)[3]

Step-by-Step Methodology:

-

Solubilization: Dissolve 1.65 g (10 mmol) of L-Phenylalanine in 20 mL of 1N NaOH in a round-bottom flask. Ensure the solution is clear (pH ~10-11).

-

Addition: Add 2.28 g (12 mmol) of p-Toluenesulfonyl chloride in small portions over 20 minutes while stirring vigorously at room temperature.

-

Validation Check: If the solution becomes cloudy or oil separates immediately, add small amounts of additional NaOH to maintain alkalinity, as the reaction generates acid.

-

-

Reaction: Stir the mixture for 4 hours at room temperature. The sulfonyl chloride should eventually dissolve or react.

-

Work-up: Filter the solution to remove any unreacted sulfonyl chloride (which is insoluble in water).

-

Precipitation: Acidify the clear filtrate carefully with 1N HCl dropwise until pH reaches ~2-3. The N-tosyl-L-phenylalanine will precipitate as a white solid.

-

Purification: Filter the precipitate, wash with cold water (3x 10 mL), and recrystallize from ethanol/water to obtain pure crystals.

Biological Mechanisms of Action

Sulfonylated amino acids exhibit a "privileged structure" allowing them to target multiple metalloenzymes. The two primary targets are Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .

Dual Inhibition Logic

-

Carbonic Anhydrase (CA): The sulfonamide moiety (

) acts as a Zinc-Binding Group (ZBG). It coordinates directly to the -

Matrix Metalloproteinase (MMP): The amino acid side chain (e.g., benzyl group of phenylalanine) fits into the hydrophobic

pocket of MMPs. When coupled with a hydroxamate or specific sulfonamide ZBG, these molecules prevent extracellular matrix degradation, halting tumor metastasis.

Caption: Dual mechanism of action targeting CA (tumor pH regulation) and MMP (tissue remodeling).

Structure-Activity Relationships (SAR)

| Structural Component | Role in Biological Activity | Optimization Strategy |

| Sulfonyl Group ( | Zinc coordination (ZBG); H-bond acceptor. | Essential for CA inhibition. |

| Amino Acid Side Chain | Selectivity filter; Hydrophobic interaction. | Bulky groups (Phe, Leu) favor MMP inhibition via S1' pocket. |

| N-Terminus Modification | Modulates solubility and membrane permeability. | Hydroxamate ( |

| Aromatic Ring (Ar) | Electron-withdrawing groups (e.g., |

Experimental Validation Protocols

To validate the biological activity of synthesized derivatives, the following self-validating protocols are recommended.

Protocol B: Colorimetric MMP-2 Inhibition Assay

This assay uses a thiopeptide substrate.[5] Cleavage by MMP-2 releases a sulfhydryl group, which reacts with Ellman’s Reagent (DTNB) to produce a yellow color (

Materials:

-

Recombinant Human MMP-2 (activated with APMA)

-

Substrate: Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC2H5[5]

-

Chromogen: DTNB (5,5'-dithiobis(2-nitrobenzoic acid))[5]

-

Assay Buffer: 50 mM HEPES, 10 mM

, 0.05% Brij-35, pH 7.5 -

Inhibitor: Test compound (dissolved in DMSO)

Workflow:

-

Preparation: Dilute MMP-2 enzyme to 10 nM in Assay Buffer.

-

Incubation: Add 20 µL of enzyme and 20 µL of test inhibitor (various concentrations) to a 96-well plate. Incubate at 37°C for 30 minutes to allow equilibrium binding.

-

Control 1 (100% Activity): Enzyme + DMSO (no inhibitor).

-

Control 2 (Blank): Buffer only (no enzyme).

-

-

Initiation: Add 10 µL of Substrate (final conc. 100 µM) and DTNB (final conc. 1 mM).

-

Measurement: Monitor absorbance at 412 nm continuously for 20 minutes using a microplate reader.

-

Analysis: Calculate the slope (velocity) of the linear portion of the curve.

Protocol C: Carbonic Anhydrase Esterase Assay

While CAs primarily hydrate

Materials:

-

Enzyme: Carbonic Anhydrase (hCA I or II)

-

Substrate: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile (freshly prepared)

-

Buffer: 50 mM Tris-SO4, pH 7.6

Workflow:

-

Blanking: Add 100 µL of Buffer to "Blank" wells.

-

Enzyme Loading: Add 100 µL of Enzyme solution (diluted to give linear rate) to "Test" and "Control" wells.

-

Inhibitor Addition: Add 10 µL of test compound to "Test" wells. Incubate 15 mins at 25°C.

-

Substrate Start: Add 10 µL of 3 mM pNPA solution to all wells.

-

Critical Step: Mix immediately. The non-enzymatic hydrolysis of pNPA is significant, so the "Blank" subtraction is crucial.

-

-

Quantification: Measure Absorbance at 405 nm every 30 seconds for 15 minutes.

-

Calculation:

-

Determine

by plotting Rate vs. Log[Inhibitor].

-

References

-

Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates. Journal of Medicinal Chemistry. [Link]

-

Sulfonamides and sulfonylated derivatives as anticancer agents. PubMed. [Link]

-

Schotten–Baumann reaction. Wikipedia / Organic Chemistry Portal. [Link][7]

Sources

An In-depth Technical Guide to Methoxyphenoxy-Phenyl Compounds: From Synthesis to Therapeutic Applications

This guide provides a comprehensive technical overview of methoxyphenoxy-phenyl compounds, a versatile scaffold in modern drug discovery. We will delve into the core principles of their synthesis, explore their diverse mechanisms of action, and provide detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.

Introduction: The Versatility of the Methoxyphenoxy-Phenyl Scaffold

The methoxyphenoxy-phenyl moiety is a key structural feature in a wide range of biologically active molecules. The ether linkage provides a balance of flexibility and stability, while the methoxy and phenyl groups offer numerous points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of methoxyphenoxy-phenyl compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. This guide will provide a holistic view of this compound class, from the foundational chemistry to its biological implications.

Synthetic Strategies: Building the Core Scaffold

The synthesis of methoxyphenoxy-phenyl compounds can be approached through several established methodologies. The choice of synthetic route is often dictated by the desired substitution patterns on the phenyl rings and the overall complexity of the target molecule.

Formation of the Diaryl Ether Linkage

The central diaryl ether bond is a key structural element. Two classical methods for its formation are the Ullmann condensation and the Williamson ether synthesis.

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. Modern modifications of this reaction often utilize ligands and milder reaction conditions to improve yields and substrate scope.

Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

-

Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine the aryl halide (1.0 eq), the phenol (1.2 eq), a copper catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., Cs2CO3, 2.0 eq) in a suitable solvent (e.g., DMF or toluene).

-

Reaction: Heat the mixture to the desired temperature (typically 100-150 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Williamson ether synthesis involves the reaction of a phenoxide with an activated aryl halide (typically bearing an electron-withdrawing group) or an alkyl halide.[1][2] For the synthesis of methoxyphenoxy-phenyl compounds, this method is particularly useful when one of the aryl rings is sufficiently electron-deficient to undergo nucleophilic aromatic substitution.

Experimental Protocol: Williamson Ether Synthesis

-

Phenoxide Formation: In a round-bottom flask, dissolve the phenol (1.0 eq) in a suitable solvent (e.g., DMF or THF). Add a strong base (e.g., NaH, 1.1 eq) portion-wise at 0 °C and stir for 30 minutes.[1]

-

Reaction: Add the aryl halide (1.0 eq) to the reaction mixture and allow it to warm to room temperature. The reaction may require heating depending on the reactivity of the aryl halide. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Construction of Biaryl Systems

For compounds where the two phenyl rings are directly linked, the Suzuki-Miyaura cross-coupling reaction is the method of choice.

This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide, offering a highly efficient and versatile method for the formation of C-C bonds between aromatic rings.[3][4][5][6][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reactant Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), the aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

-

Solvent and Degassing: Add a mixture of solvents (e.g., toluene and water). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.[4]

Synthesis of Chalcone-Based Methoxyphenoxy-Phenyl Compounds

Many biologically active methoxyphenoxy-phenyl compounds are based on a chalcone scaffold. These are synthesized via the Claisen-Schmidt condensation.

This base-catalyzed condensation of an acetophenone with a benzaldehyde derivative is a straightforward method for preparing chalcones.[8][9][10][11][12]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

-

Reactant Preparation: Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.[8]

-

Base Addition: While stirring, slowly add an aqueous solution of a base (e.g., NaOH or KOH) to the mixture.[8][10]

-

Reaction: Continue stirring at room temperature for 2-4 hours. The product often precipitates out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.[9]

Caption: Key synthetic routes to methoxyphenoxy-phenyl scaffolds.

Mechanisms of Action: Targeting Key Biological Pathways

Methoxyphenoxy-phenyl compounds exert their biological effects through a variety of mechanisms, often by interacting with key proteins involved in disease pathogenesis.

Inhibition of Tubulin Polymerization

A significant number of methoxyphenoxy-phenyl compounds exhibit potent anticancer activity by disrupting microtubule dynamics.[8][13][14][15][16][17] These compounds often bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[8][14][15][16][18][19] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.[8][13]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Prepare a stock solution of GTP in the same buffer. Prepare stock solutions of the test compound and a positive control (e.g., colchicine) in DMSO.[8][20]

-

Assay Setup: In a pre-warmed 96-well plate at 37°C, add the test compound at various concentrations.[20]

-

Initiation of Polymerization: To each well, add the tubulin solution containing GTP. The final concentration of tubulin is typically 2-3 mg/mL.[4][7][20]

-

Data Acquisition: Immediately place the plate in a spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C. Measure the absorbance every minute for 60-90 minutes.[8][20]

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of polymerization. Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.[8]

Caption: Mechanism of action for tubulin-inhibiting compounds.

Kinase Inhibition

The methoxyphenoxy-phenyl scaffold is also prevalent in a number of kinase inhibitors. These compounds can target various kinases involved in cell signaling pathways that regulate cell proliferation, survival, and inflammation. For example, some derivatives have been shown to inhibit Src and Syk kinases, which are upstream regulators of the NF-κB signaling pathway, a key player in inflammation.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a master mix of the target kinase and its specific substrate in the kinase reaction buffer. Prepare the ATP solution at a concentration close to the Km for the kinase.

-

Kinase Reaction: In a 384-well plate, add the kinase/substrate master mix. Add the diluted compound or DMSO (vehicle control). Initiate the reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).[9]

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.[9]

-

Data Acquisition: Measure the luminescence using a plate reader.[9]

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[9]

Modulation of G-Protein Coupled Receptors (GPCRs)

Certain methoxyphenoxy-phenyl compounds have been developed as modulators of GPCRs, such as the serotonin 5-HT2A receptor and metabotropic glutamate receptors (mGluRs).[21] These receptors are involved in a wide range of physiological processes in the central nervous system, and their modulation can have therapeutic effects in neurological and psychiatric disorders.

Experimental Protocol: GPCR Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the target receptor, and the test compound at various concentrations.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition of radioligand binding by the test compound and determine the Ki value.

Antioxidant Activity

The phenolic and methoxy groups present in many of these compounds can contribute to antioxidant activity. They can act as free radical scavengers through mechanisms such as hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).[1][22] This antioxidant property may contribute to their protective effects in diseases associated with oxidative stress.

Biological Evaluation: Assessing Therapeutic Potential

A comprehensive biological evaluation is crucial to understanding the therapeutic potential of novel methoxyphenoxy-phenyl compounds.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in anticancer drug discovery to determine the concentration-dependent effects of a compound on cell survival and proliferation.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[5][11]

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5][11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative biological activity data for various methoxyphenoxy-phenyl compounds from the literature. This data highlights the potency and diversity of this chemical class.

| Compound Class | Target/Assay | Activity (IC50/Ki) | Reference |

| Phenylmethanone | Tubulin Polymerization | IC50 in nanomolar range | [13] |

| Indole | Tubulin Polymerization | IC50 = 1.5 µM | [15] |

| Indole | Cell Growth (MCF-7) | IC50 = 35 nM | [15] |

| Indole | Cell Growth (MCF-7) | IC50 = 2.94 µM | [16] |

| Pyrrolidinone | CB1 Receptor Binding | Kb = 0.574 nM | [24] |

| Benzylamine | Tubulin | IC50 = 4.6 - 23 µM | [25] |

Structure-Activity Relationships (SAR)

The extensive research on methoxyphenoxy-phenyl compounds has led to the elucidation of key structure-activity relationships. For instance, in tubulin inhibitors, the 3,4,5-trimethoxyphenyl moiety is often a crucial feature for high affinity to the colchicine binding site.[14][19] The nature and position of substituents on the other phenyl ring can significantly impact potency and selectivity. Similarly, for kinase inhibitors, the substitution pattern on the phenyl rings dictates the specific kinase that is targeted.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of methoxyphenoxy-phenyl compounds are critical for their development as therapeutic agents. Studies have shown that modifications to the scaffold can influence parameters such as metabolic stability, oral bioavailability, and CNS penetration.[26][27][28][29][30] For example, the introduction of a methoxy group can alter the metabolic profile of a compound.[28] In silico tools are often used in the early stages of drug discovery to predict the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds.[30]

Conclusion and Future Directions

The methoxyphenoxy-phenyl scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through chemical modification make it a highly attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of more potent and selective compounds with optimized pharmacokinetic profiles. The exploration of novel therapeutic applications for this versatile scaffold also remains a promising avenue for future investigation.

References

- BenchChem. (2025). Application Notes and Protocols for Tubulin Polymerization Assay with Millepachine. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem.

- BenchChem. (2025). The Elusive Mechanism of Action: An In-depth Analysis of 3-(2-Methoxyphenyl)propiophenone. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.

- Filo. (2023, November 4). How might you use a Suzuki–Miyaura reaction to prepare the biaryl compoun... Filo.

- SynArchive. (n.d.).

- Scribd. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone | PDF. Scribd.

- Cytoskeleton, Inc. (n.d.).

- BenchChem. (2025). (2-Methoxyethyl)phenol via Williamson Ether Synthesis. BenchChem.

- PubMed. (2013, October 1). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed.

- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.

- Merck. (n.d.).

- PMC. (n.d.).

- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- Smolecule. (2024, August 10). Buy Oxime-, methoxy-phenyl-. Smolecule.

- Bentham Open. (2014, January 4). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open.

- Williamson Ether Synthesis. (n.d.). Experiment 06 Williamson Ether Synthesis.

- PubMed. (n.d.).

- SciSpace. (2020, February 13). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. SciSpace.

- ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk.

- ChEMBL. (n.d.). In Vitro Kinase Inhibition Assay. EMBL-EBI.

- PMC. (n.d.). Pharmacokinetics and Metabolism of (R,R)

- Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.

- PubMed. (2010, March 15). Pharmacokinetics and metabolism of (R,R)

- BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH.

- PMC. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.

- PubMed. (n.d.).

- Creative Proteomics. (n.d.). GPCR Binding Assay.

- Archives of Medical Science. (2021, April 18).

- PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC.

- MDPI. (2025, November 24). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

- PMC. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC.

- PMC. (2025, December 1). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)

- NCBI Bookshelf. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf.

- PMC. (2023, March 14).

- ResearchGate. (2020, February 13). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.

- BindingDB. (n.d.). BindingDB BDBM50009562. BindingDB.

- PMC. (n.d.). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)

- NCBI. (2010, August 6). (3R,5R)-5-(3-[11C]Methoxy-phenyl)-3-((R) -. NCBI.

- Saudi Journal of Medical and Pharmaceutical Sciences. (n.d.). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study.

- IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.).

- ResearchGate. (2026, February 23). Relationship structure-antioxidant activity of hindered phenolic compounds.

- PMC. (n.d.).

- CIB. (n.d.). Arylthioindole Inhibitors of Tubulin Polymerization. 3.

- Patsnap Synapse. (2024, June 21). What are Tubulin inhibitors and how do they work?.

- Wikipedia. (n.d.). IC50. Wikipedia.

- ResearchGate. (n.d.). High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design.

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. multispaninc.com [multispaninc.com]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Buy Oxime-, methoxy-phenyl-_ [smolecule.com]

- 7. benthamopen.com [benthamopen.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 18. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cib.csic.es [cib.csic.es]

- 20. cytoskeleton.com [cytoskeleton.com]

- 21. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. (3R,5R)-5-(3-[11C]Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. BindingDB BDBM50009562 (4-Methoxy-phenyl)-(3,4,5-trimethoxy-benzyl)-amine::CHEMBL86960 [bindingdb.org]

- 26. Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 30. saudijournals.com [saudijournals.com]

The Sulfonyl Frontier: Strategies for the Discovery and Isolation of Novel Sulfonyl-Containing Amino Acids

Part 1: The Strategic Landscape

The integration of sulfonyl groups (

For the drug development professional, the discovery of novel SAAs is not merely about isolation; it is about accessing a chemical space that offers:

-

Covalent Docking: Sulfonyl fluorides (SuFEx chemistry) target Tyr, Lys, and His residues, expanding the "druggable" proteome beyond Cysteine.[1][2]

-

Bioisosterism: The tetrahedral geometry of the sulfonyl group mimics the transition state of amide hydrolysis, making SAAs potent protease inhibitors.

-

Metabolic Stability: Unlike their sulfide precursors, sulfones are highly resistant to further oxidative metabolism.

This guide details the technical workflows for discovering these species—whether mining them from biological matrices or synthesizing them for chemoproteomic libraries—and the rigorous chromatographic strategies required to isolate them.

Part 2: Discovery Frameworks

Discovery follows two distinct causal pathways: Metabolomic Mining (Natural) and Rational SuFEx Design (Synthetic).

Pathway A: Rational Design via SuFEx

The renaissance of sulfonyl chemistry is driven by Sulfur-Fluoride Exchange (SuFEx). Unlike traditional electrophiles (e.g., acrylamides) that indiscriminately react with thiols, sulfonyl fluorides (SF) are stable in plasma but react specifically with nucleophilic side chains in the unique solvent-exclusion environment of a protein pocket.

Key Targets for Novel SAA Design:

-

SF-Tyrosine: Targets distal tyrosine residues (often overlooked in covalent design).

-

SF-Lysine: Epsilon-amino group modification.

-

Fluorosulfates (

): Less reactive than sulfonyl fluorides, offering higher selectivity.

Pathway B: Metabolomic Mining (Oxidative Stress)

Discovery here focuses on identifying in vivo modifications. The primary target is Methionine Sulfone (

Visualization: The Dual Discovery Pipeline

Caption: Dual workflow for generating synthetic covalent probes (top) vs. mining natural oxidative biomarkers (bottom).

Part 3: Isolation & Purification Protocols

The isolation of sulfonyl-containing amino acids presents a specific chromatographic challenge: Extreme Polarity .

-

The Problem: The sulfonyl group is a strong hydrogen bond acceptor. In traditional Reversed-Phase (C18) chromatography, SAAs elute in the void volume (dead time), co-eluting with salts and preventing MS detection.

-

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4][5]

Protocol: Extraction Strategy

Causality: Sulfonyl fluorides are susceptible to hydrolysis at high pH. Methionine sulfoxide can artifactually oxidize to sulfone during extraction.

-

Lysis/Homogenization: Perform in 100 mM Ammonium Formate (pH 3.0) .

-

Why? Acidic pH stabilizes sulfonyl fluorides (prevents hydrolysis to sulfonic acid) and minimizes auto-oxidation of sulfides.

-

-

Protein Precipitation: Add ice-cold Acetonitrile (ACN) in a 4:1 (v/v) ratio to the sample.

-

Why? High organic content prepares the sample for HILIC (which requires high organic loading) without a drying/reconstitution step that could degrade labile warheads.

-

-

Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C. Collect supernatant.

Protocol: HILIC Chromatography

This system is self-validating: the retention time of the SAA must shift significantly compared to its non-oxidized/non-sulfonylated parent.

Chromatographic Parameters:

| Parameter | Specification | Rationale |

| Column | ZIC-HILIC (Zwitterionic) or Amide-HILIC | Zwitterionic phases provide the best separation for charged amino acids via electrostatic and partitioning mechanisms. |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 3.5 (in Water) | Provides counter-ions for separation; acidic pH maintains analyte stability. |

| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC; high concentration induces the water layer formation on the silica. |

| Gradient | 90% B to 40% B over 15 mins | Elutes non-polar parents first (in HILIC) or retains polar SAAs longer? Correction: In HILIC, polar elutes last . The gradient decreases organic to elute polar species. |

| Flow Rate | 0.3 mL/min | Optimal for ESI-MS sensitivity. |

Step-by-Step Workflow:

-

Equilibration: Column must be equilibrated with 90% B for at least 20 column volumes. HILIC water layers take longer to stabilize than C18 chains.

-

Injection: Inject sample in high organic solvent (minimum 75% ACN). Injecting in water will disrupt the HILIC partitioning mechanism and cause peak broadening.

-

Elution:

-

Early Elution: Non-polar impurities.

-

Late Elution: Sulfonyl-containing amino acids (due to strong interaction with the water layer).

-

Visualization: HILIC Separation Logic

Caption: Mechanistic separation in HILIC. The highly polar sulfonyl group drives the analyte into the stagnant water layer, increasing retention.

Part 4: Structural Elucidation & Validation

Once isolated, the identity of a novel SAA must be validated using Mass Spectrometry (MS/MS).

Fragmentation Patterns

-

Sulfonamides/Sulfonyl Fluorides: Often exhibit a characteristic cleavage of the S-N or S-C bond.

-

Methionine Sulfone: Unlike methionine sulfoxide (which shows a characteristic loss of methanesulfenic acid, -64 Da), the sulfone is extremely stable. It does not typically show a neutral loss of

. Instead, look for the loss of the amino acid backbone fragments while the side chain remains intact, or specific immonium ions shifted by +32 Da (vs parent).

Self-Validating Quality Control

To ensure the isolated species is not an artifact:

-

Isotopic Shift: If synthesizing, use

or deuterated precursors. The mass shift must track with the retention time. -

Reduction Test: Treat the isolated fraction with Dimethyl Sulfide (DMS) and HCl.

-

Result:

(Sulfoxide) will reduce back to Met.[6] -

Result:

(Sulfone) will not reduce. This confirms the oxidation state.

-

References

-

Jones, L. H. (2025).[1] Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Link

-

Sharpless, K. B., et al. (2014). SuFEx Click Chemistry for the Synthesis of Sulfonyl Fluorides. Angewandte Chemie International Edition. Link

-

Yobi, A., et al. (2023).[7] A High-Throughput Absolute Quantification of Protein-Bound Sulfur Amino Acids from Model and Crop Plant Seeds. Current Protocols. Link

-

Narayanaswamy, R., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie. Link

-

Gilar, M., et al. (2011). Comparison of HILIC and reversed-phase chromatography for the separation of peptides. Journal of Separation Science. Link

Sources

- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. hplc.eu [hplc.eu]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 6. Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

Theoretical Profiling and Experimental Workflows for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine in Metalloenzyme Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7)

Structural Deconstruction & Theoretical Target Space

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is a synthetic building block characterized by an N-sulfonyl amino acid core linked to a bulky diaryl ether tail. While empirical pharmacological data on this specific molecule is limited, its structural motifs perfectly align with the established pharmacophores of Matrix Metalloproteinase (MMP) inhibitors and ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) modulators .

Historically, N-sulfonyl amino acid derivatives (such as CGS-27023A) have been heavily investigated for their ability to arrest tumor metastasis, angiogenesis, and inflammatory tissue degradation[1]. By analyzing the distinct functional groups of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine, we can construct a highly probable theoretical binding model to guide in silico and in vitro screening.

Physicochemical Profiling

Understanding the theoretical physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and assay solubility. The table below summarizes the calculated parameters for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine based on its molecular structure.

Table 1: Theoretical Physicochemical Properties

| Property | Value | Pharmacological Implication |

| Molecular Formula | C₁₆H₁₇NO₆S | Defines the atomic composition and mass. |

| Molecular Weight | 351.37 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5 compliant). |

| Hydrogen Bond Donors | 2 (COOH, NH) | Facilitates critical interactions with target protein backbones. |

| Hydrogen Bond Acceptors | 6 (O and S=O) | Enables extensive water-mediated or direct active-site networking. |

| Theoretical pKa | ~3.5 (Carboxylate) | Exists primarily as an anion at physiological pH (7.4), critical for metal chelation. |

| Predicted LogP | 2.5 - 3.5 | Optimal lipophilicity for membrane permeability and hydrophobic pocket partitioning. |

| Rotatable Bonds | 7 | Provides the conformational flexibility needed to navigate deep enzymatic clefts. |

Mechanistic Pharmacodynamics: The Metalloenzyme Hypothesis

The theoretical efficacy of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine as an MMP inhibitor relies on a tripartite binding mechanism. Unlike broad-spectrum hydroxamate-based inhibitors that often fail in clinical trials due to severe musculoskeletal toxicity, carboxylate-based inhibitors offer a weaker but highly selective interaction paradigm[2].

-

The Zinc-Binding Group (ZBG): The carboxylic acid of the alanine moiety acts as the ZBG. At physiological pH, the deprotonated carboxylate coordinates with the catalytic zinc ion (Zn²⁺) in the MMP active site, displacing the catalytic water molecule required for peptide bond hydrolysis.

-

Hydrogen Bonding Scaffold: The sulfonyl group (

) acts as a rigid hydrogen bond acceptor. In MMPs, this moiety typically forms critical hydrogen bonds with the backbone amide hydrogens of conserved residues (e.g., Leucine or Alanine) in the enzyme's active site cleft, anchoring the inhibitor[2]. -

S1' Pocket Occupation: The large, flexible 4-(2-methoxyphenoxy)phenyl (diaryl ether) group acts as a deep pocket probe. The S1' specificity pocket varies drastically in depth across MMP isoforms (e.g., deep in MMP-2/9, shallow in MMP-1). The bulky diaryl ether is theorized to drive isoform selectivity via

stacking and van der Waals interactions within deep S1' pockets[3].

Caption: Theoretical binding interactions of the compound within the MMP catalytic domain.

Self-Validating Experimental Workflows

To transition this compound from a theoretical scaffold to a validated hit, rigorous experimental protocols must be employed. The following methodologies are designed as self-validating systems, ensuring that observed data is a direct result of the proposed mechanism rather than assay artifacts.

Caption: Self-validating experimental workflow for evaluating metalloproteinase inhibition.

Protocol 1: In Vitro Fluorogenic MMP Inhibition Kinetics

This assay measures the ability of the compound to inhibit the cleavage of a fluorogenic peptide substrate by an active MMP.

-

Step 1: Zymogen Activation. Incubate recombinant human pro-MMP-9 with 1 mM p-aminophenylmercuric acetate (APMA) at 37°C for 2 hours.

-

Causality: MMPs are secreted as inactive zymogens. APMA disrupts the "cysteine switch" mechanism, exposing the catalytic zinc ion necessary for substrate and inhibitor binding.

-

-

Step 2: Compound Titration. Prepare a 10-point serial dilution of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine in assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Ensure the final DMSO concentration remains strictly

.-

Causality: High DMSO concentrations can denature the enzyme or cause the hydrophobic compound to precipitate, leading to false-positive inhibition (PAINS behavior).

-

-

Step 3: Substrate Addition. Add the FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to a final concentration of 10 µM and immediately begin reading fluorescence (Ex: 328 nm, Em: 393 nm).

-

Causality: Cleavage of the substrate separates the fluorophore (Mca) from the internal quencher (Dpa). The rate of fluorescence increase is directly proportional to enzyme velocity.

-

-

Step 4: Orthogonal Validation (The Self-Validating Step). Run parallel control wells containing 50 mM EDTA.

-

Causality: EDTA is a potent metal chelator that strips the catalytic Zn²⁺ from the MMP. If the assay signal drops to zero in the presence of EDTA, it validates that the observed proteolytic activity is strictly metalloproteinase-dependent, confirming the assay's integrity.

-

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

While IC₅₀ values provide potency, SPR provides the kinetic rates of binding (

-

Step 1: Sensor Chip Functionalization. Immobilize the target MMP onto a CM5 dextran chip using standard amine coupling (EDC/NHS chemistry) to reach a target density of ~2000 Response Units (RU).

-

Step 2: Analyte Injection. Inject varying concentrations of the compound (0.1 µM to 50 µM) over the chip at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase using running buffer.

-

Causality: The continuous flow minimizes mass transport limitations, allowing for the accurate calculation of the dissociation constant (

).

-

-

Step 3: Surface Regeneration (The Self-Validating Step). Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to dissociate bound analyte.

-

Causality: Complete return to baseline RU confirms that the compound is binding reversibly to the target site and not covalently modifying or non-specifically aggregating on the sensor surface.

-

Conclusion

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine represents a highly logical theoretical scaffold for targeted metalloenzyme inhibition. By leveraging a carboxylate zinc-binding group rather than a hydroxamate, it theoretically mitigates the off-target toxicities that have historically plagued broad-spectrum MMPIs. Furthermore, its bulky diaryl ether tail provides a programmable moiety for exploring the S1' specificity pockets of various MMP and ADAMTS isoforms. By employing the self-validating biochemical and biophysical workflows outlined in this guide, researchers can systematically transition this compound from a theoretical building block to a validated pharmacological probe.

References

1.1. National Center for Biotechnology Information (PMC). 2.2. National Center for Biotechnology Information (PMC). 3.4. National Center for Biotechnology Information (PMC). 4.3. AACR Journals.

Sources

- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Perioceutics: Matrix metalloproteinase inhibitors as an adjunctive therapy for inflammatory periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine as a building block in peptide synthesis

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The incorporation of non-natural amino acids and specialized capping groups is a cornerstone of modern peptidomimetic drug discovery. ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7) is a highly specialized N-arylsulfonyl amino acid building block. Structurally, it consists of an alanine core whose

Because the

Pharmacological Relevance

This specific building block is highly prized in the design of zinc-dependent metalloprotease inhibitors, such as Matrix Metalloproteinases (MMPs) and bacterial collagenases[2][3].

-

The Diaryl Ether Motif: The 4-(2-methoxyphenoxy)phenyl group is a classic structural motif designed to penetrate the deep, hydrophobic S1' pocket of MMPs, driving binding affinity through

stacking and van der Waals interactions[4]. -

The Sulfonamide Linkage: Sulfonamides are metabolically stable bioisosteres of amides. They provide critical hydrogen bond donor/acceptor interactions with the enzyme backbone while resisting proteolytic degradation[2].

-

The Alanine Core: The compact methyl side chain of alanine provides a minimal steric footprint, allowing it to fit into smaller S1/S2 subsites while properly orienting the bulky diaryl ether and the C-terminal zinc-binding group (e.g., a hydroxamate or carboxylate)[3].

Chemical Stability and Epimerization

A major advantage of using N-sulfonyl amino acids in peptide synthesis is their resistance to racemization/epimerization during activation. Unlike N-acyl amino acids (such as standard Fmoc-protected amino acids), N-sulfonyl amino acids cannot form the highly reactive 5(4H)-oxazolone intermediate upon carboxyl activation[5]. This allows for the use of strong activating agents and extended coupling times without compromising the chiral integrity of the alanine

Physicochemical Properties

Understanding the physical parameters of this building block is critical for calculating reaction stoichiometry and predicting solubility during Solid-Phase Peptide Synthesis (SPPS).

Table 1: Chemical and Physical Properties

| Property | Value | Specification / Note |

| Chemical Name | 2-[[4-(2-Methoxyphenoxy)phenyl]sulfonylamino]propanoic acid | IUPAC standard nomenclature |

| CAS Number | 1008052-20-7 | Unique identifier[1] |

| Molecular Formula | C₁₆H₁₇NO₆S | [1] |

| Molecular Weight | 351.37 g/mol | [1] |

| Physical Form | Solid | Typically a white to off-white powder |

| Solubility | DMF, DMSO, NMP | Highly soluble in standard SPPS solvents. |

| Storage | Room Temperature (2-8 °C for long term) | Stable under standard laboratory conditions. |

Mechanism of Action: Pharmacophore Binding Model

The following diagram illustrates the structural causality behind utilizing this building block in metalloprotease inhibitor design.

Figure 1: Pharmacophore mapping of the building block to metalloprotease active sites.

Experimental Protocol: N-Terminal Capping via SPPS

Because the sulfonamide nitrogen is non-nucleophilic, ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is introduced at the final step of the SPPS sequence. The protocol below utilizes Fmoc/tBu chemistry on a standard solid support.

Reagent Preparation & Stoichiometry

To overcome any potential steric hindrance from the bulky diaryl ether group, a highly efficient uronium-based coupling reagent (HATU) is recommended alongside a strong organic base (DIPEA).

Table 2: Standard Coupling Reaction Parameters

| Component | Equivalents (vs. Resin) | Concentration | Purpose |

| Peptide-Resin | 1.0 eq | N/A | Solid support with free N-terminal amine. |

| Building Block | 3.0 eq | 0.2 M in DMF | Carboxylic acid source. |

| HATU | 2.9 eq | 0.2 M in DMF | Activating agent (prevents over-activation). |

| DIPEA | 6.0 eq | 0.4 M in DMF | Base to facilitate carboxylate activation. |

Step-by-Step Workflow

Step 1: Final Fmoc Deprotection

-

Swell the peptide-resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 20 minutes.

-

Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes.

-

Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

-

Self-Validation: Perform a Kaiser test. A positive (dark blue) result confirms the presence of the free N-terminal amine.

Step 2: Pre-Activation and Coupling

-

Dissolve 3.0 eq of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine and 2.9 eq of HATU in a minimal volume of anhydrous DMF.

-

Add 6.0 eq of DIPEA to the solution. The mixture should turn slightly yellow, indicating the formation of the active O-At ester. Allow pre-activation for 2 minutes.

-

Add the activated mixture to the resin.

-

Agitate at room temperature for 2 hours. Note: Due to the lack of oxazolone-driven epimerization[5], extended coupling times or gentle heating (e.g., 40 °C) can be safely applied if the sequence is highly sterically hindered.

Step 3: Post-Coupling Wash and Validation

-

Drain the coupling solution and wash the resin with DMF (3 × 1 min) followed by Dichloromethane (DCM) (3 × 1 min).

-

Self-Validation: Perform a Kaiser test. A negative (yellow/colorless) result confirms complete capping. If positive, repeat Step 2.

Step 4: Global Cleavage and Deprotection

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

-

Add the cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the crude target peptidomimetic.

-

Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting solid.

Process Visualization

Figure 2: Workflow for N-terminal capping using the sulfonamide building block via SPPS.

Troubleshooting & Optimization

-

Incomplete Coupling: If the Kaiser test remains positive after 2 hours, the steric bulk of the growing peptide chain may be hindering access. Solution: Re-couple using a less sterically demanding activator like DIC/Oxyma, or apply microwave-assisted SPPS (e.g., 75 °C for 10 minutes). The thermal stability and epimerization resistance of the N-sulfonyl group makes it highly compatible with microwave heating[5].

-

Poor Solubility: If the building block does not fully dissolve in DMF at 0.2 M, add 5-10% (v/v) DMSO or N-Methyl-2-pyrrolidone (NMP) to the activation mixture.

-

Acidic Sulfonamide Proton: The proton on the sulfonamide nitrogen (